molecular formula C12H16BrCl2NO B1528884 3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1220028-84-1

3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride

Cat. No. B1528884
CAS RN: 1220028-84-1
M. Wt: 341.07 g/mol
InChI Key: MQHPJRXKFPGEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride” can be inferred from its IUPAC name and similar compounds. It likely contains a piperidine ring with a bromo-chlorophenoxy methyl group attached .

Scientific Research Applications

Metabolic Activity in Obesity Models

Research on similar compounds, such as 3-hydroxymethyl N-methyl piperidine derivatives, has shown significant effects on metabolic activity in obese rat models. These compounds, when administered chronically, have been observed to cause reduced food intake and weight gain, suggesting a potential application in the study of obesity and metabolic disorders (Massicot et al., 1985).

Effects on Feeding Behavior

Further studies on similar chemical structures have explored their impact on feeding behavior, showing that such compounds can affect the satiety center by reducing obesity in animal models without exhibiting psychotropic activity. This indicates their potential utility in researching appetite control and feeding behaviors (Massicot et al., 1984).

Energy Expenditure Activation

Another study on a closely related compound demonstrated its ability to increase energy expenditure by elevating resting oxygen consumption in rats. This effect, along with reduced body weight gain and food intake, positions these compounds as interesting agents for studying energy metabolism and thermogenesis (Massicot et al., 1985).

Lipolytic Effects

Research has also highlighted the lipolytic effects of similar compounds, showing dose-dependent stimulation of glycerol release from adipocytes. This suggests potential applications in studying lipolysis and fat metabolism (Massicot et al., 1986).

properties

IUPAC Name

3-[(2-bromo-4-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO.ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHPJRXKFPGEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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